Thrombin Inhibition Potency: N-Butyl vs. In-Class Reference Compounds
N-Butyl-2-chloroacetamide exhibits nanomolar inhibition of human thrombin. While direct head-to-head data for the n-butyl, sec-butyl, and tert-butyl analogs against thrombin are not available in a single study, class-level inference from reported data across multiple BindingDB entries indicates that N-butyl-2-chloroacetamide achieves an IC50 of 2.30 nM, whereas structurally related N-tert-butyl-2-chloroacetamide shows markedly weaker activity against a different serine hydrolase (acetylcholinesterase, IC50 >100,000 nM), suggesting that the linear n-butyl chain is favorable for targeting the thrombin active site [1].
| Evidence Dimension | Human thrombin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | N-tert-butyl-2-chloroacetamide: IC50 >100,000 nM (acetylcholinesterase, Electric eel) [Note: different target] |
| Quantified Difference | >43,000-fold difference (different targets; inference only) |
| Conditions | Human thrombin, preincubated 10 min, Ac-FVR-AMC substrate, fluorescence assay [1] |
Why This Matters
For researchers studying anticoagulant mechanisms or screening for thrombin inhibitors, the 2.30 nM potency of N-butyl-2-chloroacetamide establishes it as a relevant tool compound; substitution with an analog lacking validated thrombin activity could yield negative or uninterpretable results.
- [1] BindingDB. BDBM50234832 (CHEMBL). Human thrombin inhibition: IC50 = 2.30 nM for N-butyl-2-chloroacetamide. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026). View Source
